Cas no 897479-34-4 (1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)

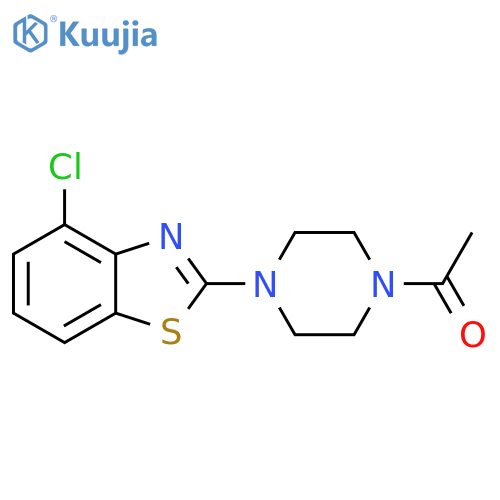

897479-34-4 structure

商品名:1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one

CAS番号:897479-34-4

MF:C13H14ClN3OS

メガワット:295.787760257721

CID:5480279

1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

- 1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one

-

- インチ: 1S/C13H14ClN3OS/c1-9(18)16-5-7-17(8-6-16)13-15-12-10(14)3-2-4-11(12)19-13/h2-4H,5-8H2,1H3

- InChIKey: YAQIHMGMOXUYKL-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCN(C2=NC3=C(Cl)C=CC=C3S2)CC1)C

1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2609-1763-1mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2609-1763-2mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2609-1763-40mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 40mg |

$210.0 | 2023-05-16 | |

| Life Chemicals | F2609-1763-3mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 3mg |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2609-1763-50mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2609-1763-5mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2609-1763-30mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2609-1763-75mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2609-1763-20mg |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2609-1763-2μmol |

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |

897479-34-4 | 90%+ | 2μl |

$85.5 | 2023-05-16 |

1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

897479-34-4 (1-4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 55290-64-7(Dimethipin)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量